Androstenediol 17-acetate
CAS No.: 5937-72-4
Cat. No.: VC0007005
Molecular Formula: C21H32O3
Molecular Weight: 332.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 5937-72-4 |
---|---|
Molecular Formula | C21H32O3 |
Molecular Weight | 332.5 g/mol |
IUPAC Name | [(3S,8R,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
Standard InChI | InChI=1S/C21H32O3/c1-13(22)24-19-7-6-17-16-5-4-14-12-15(23)8-10-20(14,2)18(16)9-11-21(17,19)3/h4,15-19,23H,5-12H2,1-3H3/t15-,16-,17-,18-,19-,20-,21-/m0/s1 |
Standard InChI Key | BMDNPBLUVJZAEA-BPSSIEEOSA-N |
Isomeric SMILES | CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
SMILES | CC(=O)OC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Canonical SMILES | CC(=O)OC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Chemical Identity and Structural Properties
Molecular Characterization
Androstenediol 17-acetate has the molecular formula C<sub>21</sub>H<sub>32</sub>O<sub>3</sub> and a molecular weight of 332.48 g/mol . The IUPAC name, (3β,17β)-3-hydroxyandrost-5-en-17-yl acetate, reflects its acetylated 17β-hydroxyl group and unsaturated Δ<sup>5</sup> bond. Key identifiers include:
The crystalline solid exhibits a melting point of 146.5–148.5°C and solubility in organic solvents like chloroform and toluene . X-ray diffraction and NMR studies confirm the chair conformation of its steroidal core, with the acetate group enhancing lipophilicity compared to non-acetylated androstenediol .
Stereochemical Considerations
The compound’s bioactivity depends critically on its 3β,17β-diol configuration. Misconfiguration at either position abolishes androgen receptor (AR) binding, as demonstrated in prostate cancer cell models . The Δ<sup>5</sup> double bond between C5–C6 further differentiates it from saturated analogs like dihydrotestosterone (DHT) .
Synthesis and Industrial Production
Catalytic Esterification of 4-Androstenediol
A patented method optimizes androstenediol 17-acetate synthesis using 4-androstenediol (4AD) as the precursor . The process involves:
-
Dissolving 4AD in toluene or chloroform (3–8 mL/g substrate).
-
Adding 48–52% HBr as a catalyst (1–5% w/w).
-
Reacting with isopropenyl acetate (0.5–1.2 mL/g) at 55–60°C for 1–2 hours.
-
Neutralizing with triethylamine and crystallizing the product in methanol .
This method achieves 114.4% yield (weight-based) and ≥99% purity, outperforming traditional acetic anhydride-based routes by reducing wastewater and solvent consumption .
Table 1: Comparative Synthesis Parameters
Parameter | Traditional Method | Optimized Method |
---|---|---|
Catalyst | Acetic anhydride | HBr |
Solvent Recovery | 60–70% | 90–95% |
Wastewater Generation | 60 L/kg | <1 L/kg |
Yield | 107% | 114.4% |
Pharmacological Mechanisms
Estrogenic Cross-Talk
While primarily androgenic, Adiol exhibits weak estrogen receptor (ER) agonism at concentrations >10 nM . In breast cancer models, this dual activity complicates therapeutic utility but suggests potential for tissue-selective modulation .
Clinical and Therapeutic Applications
Adrenal Steroidogenesis Modulation
The compound’s role in DHEA synthesis is critical. As a 3β-acetoxy intermediate, it facilitates ketal protection and boron-mediated reductions en route to DHEA . Elevated adrenal androstenediol levels correlate with AR bioactivity (r = 0.82, p < 0.001) in hormonal disorders .
Analytical and Detection Methods
Chromatographic Profiling
-
HPLC: Reverse-phase C18 columns (UV detection at 240 nm) resolve androstenediol 17-acetate from DHEA and 4AD with ≥99.4% purity .
-
TLC: Silica gel G plates (chloroform:acetone = 9:1) confirm reaction completion via R<sub>f</sub> = 0.63 .
Mass Spectrometry
High-resolution MS/MS identifies the m/z 332.2351 [M+H]<sup>+</sup> ion, with characteristic fragments at m/z 272 (loss of acetate) and 253 (C17 cleavage) . Deuterated analogs enable isotope-ratio MS detection in doping controls .
Recent Advances and Future Directions
A 2025 study highlights deuterium-labeled androstenediol 17-acetate for tracing steroid flux in CRPC . Concurrently, nanoparticle formulations aim to enhance tumor targeting while sparing adrenal function . Future work must address:
-
Long-term safety in CYP17A1-inhibited states.
-
Biomarker-driven patient stratification.
-
Combinatorial regimens with AR degraders (e.g., enzalutamide).
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume